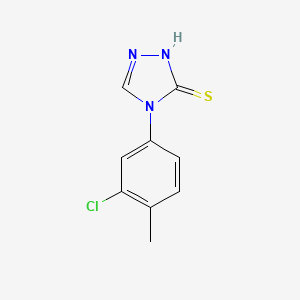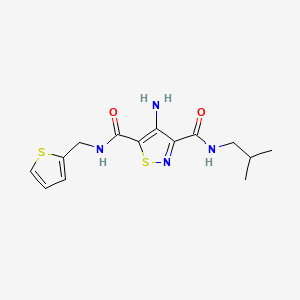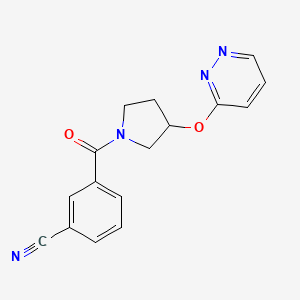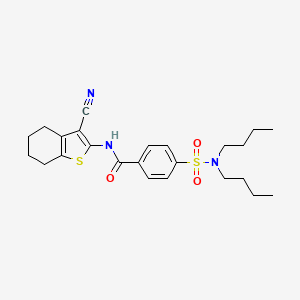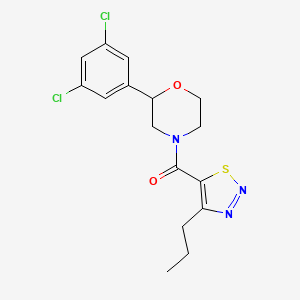
1-Cyclopentyl-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Stereochemical Studies and Synthetic Routes : Research into saturated heterocycles and urea derivatives has shown how stereochemistry influences synthetic outcomes, providing insights into the synthesis of complex urea compounds with potential applications in drug development and materials science (F. Fülöp, G. Bernáth, P. Sohár, 1985).
Bioactivity Potential Enhancement : The incorporation of 1,3,4-Oxadiazole and other heterocyclic moieties into compounds has been explored to enhance bioactivity potential, highlighting the role of these structures in developing new pharmaceuticals (N. Virk et al., 2023).
Applications in Biology and Pharmacology
Cytokinin-like Activity and Plant Growth : Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, indicating potential applications in agriculture for enhancing plant growth and productivity (A. Ricci, C. Bertoletti, 2009).
Anticancer Agents : Research into 1-aryl-3-(2-chloroethyl) ureas has evaluated their cytotoxicity on human adenocarcinoma cells, suggesting a pathway for the development of novel anticancer agents (R. Gaudreault et al., 1988).
Material Science and Molecular Interactions
Hydrogel Formation and Rheology : The study of urea derivatives forming hydrogels indicates the potential for developing new materials with tunable physical properties, useful in biomedical applications such as drug delivery systems (G. Lloyd, J. Steed, 2011).
Antifungal Activity : Novel oxadiazole derivatives have shown antifungal activity, opening avenues for the development of new antifungal agents and pesticides (A. Mishra et al., 2000).
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(19-14-6-2-3-7-14)20-15-8-4-1-5-13(15)11-16-21-17(22-24-16)12-9-10-12/h1,4-5,8,12,14H,2-3,6-7,9-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFSPHNVZMZRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-Methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460555.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-3-yl]acetic acid](/img/structure/B2460558.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2460561.png)
![4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2460562.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460564.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2460565.png)

